16alpha-(125I)Iodoestradiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

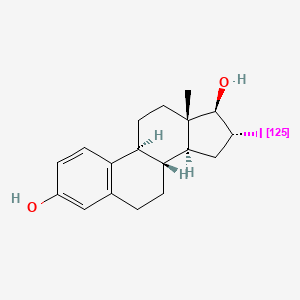

16alpha-(125I)Iodoestradiol is a radioiodinated derivative of estradiol, a potent estrogen hormone. This compound is primarily used as a radiopharmaceutical for imaging estrogen-sensitive tissues and tumors. The incorporation of iodine-125 allows for the detection and study of estrogen receptors in various tissues, making it a valuable tool in both research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-(125I)Iodoestradiol typically involves the halogen exchange reaction. The stable intermediate, 16beta-bromo-17beta-estradiol, is reacted with sodium iodide-125 (Na125I) under specific conditions. This reaction yields the radioiodinated steroid with a 65-80% yield in approximately 3 hours .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting involves careful handling of radioactive materials and precise reaction conditions to ensure high yield and purity. The rapid synthesis and purification of the 125I-labeled estrogen permit similar synthesis with other radioisotopes like iodine-123, which has excellent properties for imaging .

Chemical Reactions Analysis

Types of Reactions: 16alpha-(125I)Iodoestradiol primarily undergoes substitution reactions, particularly halogen exchange reactions. This compound can also participate in binding reactions with estrogen receptors due to its structural similarity to estradiol .

Common Reagents and Conditions:

Reagents: Sodium iodide-125 (Na125I), 16beta-bromo-17beta-estradiol

Conditions: Halogen exchange reaction, typically conducted in a suitable solvent under controlled temperature and time conditions.

Major Products: The primary product of the halogen exchange reaction is this compound. This compound can further bind to estrogen receptors, forming receptor-ligand complexes that are useful for imaging and research purposes .

Scientific Research Applications

16alpha-(125I)Iodoestradiol has a wide range of applications in scientific research:

Chemistry: Used as a radiochemical probe to study the binding affinity and specificity of estrogen receptors.

Biology: Helps in understanding the distribution and concentration of estrogen receptors in various tissues.

Medicine: Utilized in the imaging of estrogen-sensitive tumors, particularly in breast cancer research

Mechanism of Action

16alpha-(125I)Iodoestradiol exerts its effects by binding to estrogen receptors in a manner similar to estradiol. The iodine-125 label allows for the detection and imaging of these receptors. The compound’s high affinity for estrogen receptors enables it to concentrate in estrogen-sensitive tissues, providing valuable information about receptor distribution and activity .

Comparison with Similar Compounds

16alpha-(77Br)Bromoestradiol-17beta: Another halogenated derivative of estradiol used for imaging purposes.

16alpha-(123I)Iodoestradiol: Similar to 16alpha-(125I)Iodoestradiol but uses iodine-123, which has different imaging properties.

Uniqueness: this compound is unique due to its use of iodine-125, which provides specific advantages in imaging and research applications. Its high binding affinity to estrogen receptors and the ability to produce sustained and high uterus-to-blood ratios make it particularly valuable for studying estrogen-sensitive tissues .

Properties

CAS No. |

71765-93-0 |

|---|---|

Molecular Formula |

C18H23IO2 |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-16-(125I)iodanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-2 |

InChI Key |

SSYGGPAGDDGXAF-AQZLPAMRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.